β-Turn Type Switch Induced by Reduced Amide Bond
Single‑crystal X‑ray diffraction demonstrates that the protonated reduced amide in CAS 120841‑26‑1 enforces a type II β‑turn, whereas the non‑reduced parent dipeptide tBuCO‑Gly‑Gly‑NHiPr folds into a type I β‑turn [1][2]. The target compound's backbone dihedral angles are φ₁ = −53.4° (σ = 6°), ψ₁ = 139.7° (4°), φ₂ = 91.5° (5°), ψ₂ = −62.6° (6°), which fall within the canonical type II β‑turn region of Ramachandran space [1]. In contrast, tBuCO‑Gly‑Gly‑NHiPr occupies the type I β‑turn region (exact φ/ψ values reported in the primary crystallographic paper), representing a qualitatively distinct pharmacophoric presentation [2]. This switch results from the replacement of the planar amide carbonyl with a tetrahedral methylene‑ammonium group, which alters the hydrogen‑bonding geometry and the steric constraints on the backbone.
| Evidence Dimension | β‑turn type and backbone dihedral angles |
|---|---|
| Target Compound Data | Type II β‑turn; φ₁ = −53.4°, ψ₁ = 139.7°, φ₂ = 91.5°, ψ₂ = −62.6° |
| Comparator Or Baseline | tBuCO‑Gly‑Gly‑NHiPr (non‑reduced analog); Type I β‑turn |
| Quantified Difference | Turn type changed from βI to βII; φ₂ differs by class‑typical ~30–50° between the two turn types |
| Conditions | Single‑crystal X‑ray diffraction, T = 293 K, solid state |
Why This Matters
The type II vs. type I β‑turn distinction alters the spatial orientation of the N‑ and C‑terminal groups, directly impacting molecular recognition in receptor binding and self‑assembly; users requiring a structurally defined βII‑turn template must select the reduced‑amide pseudopeptide rather than the native dipeptide.
- [1] El-Masdouri L, Aubry A, Grand V, Marraud M. Structure of tBuCO-Gly-Gly ψ[CH₂-N⁺H₂]NHEt·BPh₄⁻. Acta Crystallogr C. 1992;48(Pt 1):173-175. doi:10.1107/S0108270191008107. View Source
- [2] Aubry A, Cung MT, Marraud M. β‑Folding in peptides. Crystal structures of two gly‑gly and ala‑gly model dipeptides. J Chim Phys. 1983;80(7‑8):609‑614. View Source
